N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core with fused oxa (oxygen-containing) and diaza (nitrogen-containing) rings, a sulfanyl (thioether) linkage, and a 2,3-dimethylphenyl acetamide substituent.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-10-19(16(15)2)26-21(29)14-33-25-27-22-18-9-3-4-11-20(18)32-23(22)24(30)28(25)13-17-8-6-12-31-17/h3-5,7,9-11,17H,6,8,12-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLSRKIRNJNLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can be approached through a multi-step synthetic route. The key steps may involve:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.
Introduction of the oxolan-2-yl group: This step may involve the use of oxirane derivatives under acidic or basic conditions.
Attachment of the sulfanylacetamide moiety: This can be done through nucleophilic substitution reactions using appropriate thiol and acetamide derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Structural comparisons rely on computational methods such as molecular networking, graph theory, and fingerprint-based algorithms. Key findings include:
- Molecular Networking : The compound’s fragmentation pattern in LC-MS/MS can be compared to related molecules using cosine scores (ranging 0–1). For example, molecules with analogous tricyclic cores or sulfanyl groups may cluster together, as seen in natural product dereplication studies .
- Graph-Based Similarity: The compound’s graph representation (nodes = atoms, edges = bonds) can be matched to structurally related molecules. Graph isomorphism methods, though computationally intensive (NP-hard for large molecules), reveal similarities in ring systems or substituent arrangements .
Physicochemical and Pharmacokinetic Properties
Hypothetical comparisons based on and :
*Estimates derived from analogous compounds in and . The higher molecular weight and polar surface area of the target compound suggest reduced blood-brain barrier permeability compared to SAHA (a histone deacetylase inhibitor) .
Biological Activity
N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide (CAS No. 899941-97-0) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- Amide Group : A central acetamide group (CH3CONH-) linked to a phenyl ring.
- Sulfanyl Group : A sulfur atom connecting a benzofuro moiety to a pyrimidine ring.
- Oxolan Group : A tetrahydrofuran (THF) group attached to the benzofuro ring via a methylene bridge.
The molecular formula is , with a molecular weight of 463.55 g/mol .
Anticancer Potential
Research has indicated that compounds with similar structural motifs may exhibit anticancer properties. For instance, studies on related sulfonamide derivatives have shown activity against various cancer cell lines . Although specific studies on this compound are lacking, its structural features might predict similar biological effects.
Antimicrobial Activity
The presence of multiple aromatic rings and functional groups in the compound's structure could suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit antibacterial and antifungal properties . Further experimental validation is required to establish its efficacy in this area.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide insights into its potential applications:
| Compound | Activity | Reference |
|---|---|---|
| Sulfanilamide | Antibacterial | |
| Benzofuro derivatives | Anticancer | |
| Pyrimidine-based compounds | Antiviral |
Safety and Handling
Due to its synthetic nature and lack of extensive toxicity studies, appropriate safety measures should be taken when handling this compound:
- Use personal protective equipment (PPE).
- Work in a well-ventilated area.
- Follow disposal regulations for chemical waste.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this complex tricyclic acetamide derivative?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity) that influence yield and purity. Flow chemistry platforms can enhance reproducibility and scalability, particularly for oxidation steps analogous to the Omura-Sharma-Swern protocol . Controlled copolymerization techniques, such as those used in synthesizing polycationic reagents, may also inform the stabilization of reactive intermediates .
Q. How can researchers validate the structural identity of this compound, given its intricate heterocyclic core?
- Methodological Answer : Combine X-ray crystallography (for absolute stereochemical confirmation) with high-resolution mass spectrometry (HRMS) and multidimensional NMR (e.g., , , HSQC, HMBC) to resolve overlapping signals. For example, X-ray studies of structurally similar acetamide derivatives have resolved torsional angles and non-covalent interactions critical to conformation .
Q. What safety protocols should be prioritized during handling due to potential toxicity?
- Methodological Answer : Follow acute toxicity mitigation strategies outlined in safety data sheets (SDS) for structurally related acetamides, including:
- Use of fume hoods and personal protective equipment (PPE) to prevent inhalation or dermal exposure.
- Immediate rinsing with water for eye/skin contact and artificial respiration if inhaled .
Advanced Research Questions
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence the reactivity or supramolecular assembly of this compound?
- Methodological Answer : Employ density functional theory (DFT) calculations to map electrostatic potential surfaces and identify interaction hotspots. Experimental validation via isothermal titration calorimetry (ITC) or crystallographic studies can quantify binding affinities, as demonstrated in studies on supramolecular tectons . Adjust solvent polarity to modulate these interactions during catalytic transformations.
Q. What computational tools are effective for resolving contradictions in spectroscopic data or reaction outcomes?
- Methodological Answer : Apply machine learning (ML) models trained on reaction databases to predict feasible pathways and byproducts. Integrate high-throughput screening with statistical error analysis (e.g., ANOVA) to identify outliers in datasets, as seen in flow chemistry optimizations . Cross-validate NMR/HRMS data against quantum mechanical simulations (e.g., Gaussian) for electronic structure alignment.
Q. How can researchers design experiments to probe the compound’s stability under varying pH or oxidative conditions?
- Methodological Answer : Use accelerated stability testing in buffered solutions (pH 1–13) with LC-MS monitoring to track degradation products. For oxidative stability, expose the compound to controlled peroxide or persulfate concentrations, analogous to polymerization initiator studies . Kinetic modeling (e.g., Arrhenius plots) can extrapolate shelf-life under storage conditions.
Q. What strategies are recommended for studying the compound’s role in catalytic cycles or as a ligand in coordination chemistry?
- Methodological Answer : Synthesize metal complexes (e.g., Cu, Pd) and characterize via UV-vis spectroscopy and cyclic voltammetry to assess redox activity. Investigate ligand exchange kinetics using NMR if fluorinated analogs are synthesized, drawing parallels to copper-enabled photo-sulfonylation methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
